(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes ethoxy, difluoro, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 4-fluorobenzaldehyde and ethyl difluoroacetate as starting materials. The reaction is catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for a specific duration, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluorobenzaldehyde: Shares the fluorophenyl group but differs in other functional groups and structure.
1-(Triphenylphosphoranylidene)propan-2-one: Contains a phosphoranylidene group and is used in similar synthetic applications.
Eigenschaften
Molekularformel |
C12H11F3O2 |
---|---|
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
(E)-4-ethoxy-1,1-difluoro-1-(4-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H11F3O2/c1-2-17-8-7-11(16)12(14,15)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3/b8-7+ |
InChI-Schlüssel |
UYUSURXHTYJWJB-BQYQJAHWSA-N |
Isomerische SMILES |
CCO/C=C/C(=O)C(C1=CC=C(C=C1)F)(F)F |
Kanonische SMILES |
CCOC=CC(=O)C(C1=CC=C(C=C1)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.